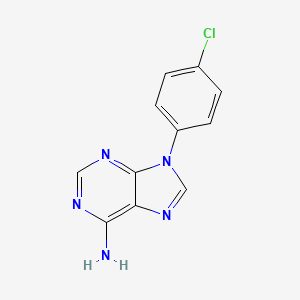

9-(4-Chlorophenyl)-9h-purin-6-amine

Description

Significance of the Purine (B94841) Heterocyclic Scaffold in Medicinal Chemistry

The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of medicinal chemistry. nih.govrsc.org This fundamental heterocyclic system is integral to essential biomolecules like DNA, RNA, and ATP, making its derivatives prime candidates for interacting with biological systems. rsc.org The inherent bioactivity of the purine structure has led to the development of a wide array of therapeutic agents. nih.govablesci.com Researchers have successfully designed purine derivatives to act as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govablesci.com The versatility of the purine scaffold allows for modifications at various positions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. rsc.orgnih.gov

Overview of 9-Substituted Purine-6-amines in Chemical Biology and Drug Discovery

Within the vast landscape of purine chemistry, 9-substituted purine-6-amines represent a particularly promising class of compounds. The substitution at the N9 position is a key determinant of the molecule's biological activity, influencing its interaction with target proteins. nih.gov Research has shown that the introduction of various substituents at this position can lead to compounds with enhanced potency and selectivity for specific biological targets, such as protein kinases, which are crucial in cell signaling and proliferation. nih.gov The exploration of different N9-substituents is a common strategy in the design of novel kinase inhibitors for cancer therapy. nih.gov

The amino group at the C6 position is also a critical feature, contributing to the molecule's ability to form hydrogen bonds with biological targets, a fundamental aspect of molecular recognition. The combination of substitutions at both the N9 and C6 positions provides a rich field for structure-activity relationship (SAR) studies, guiding the development of more effective and targeted therapies. irb.hr

Contextualization within Adenine (B156593) and Guanine (B1146940) Analogues

9-(4-Chlorophenyl)-9H-purin-6-amine can be contextualized as an analogue of adenine (6-aminopurine), one of the fundamental bases in nucleic acids. matrix-fine-chemicals.com While adenine plays a central role in genetic information and cellular energy, its synthetic analogues are designed to interfere with these processes in pathological conditions. By modifying the purine core, as seen with the addition of the 4-chlorophenyl group at the N9 position, researchers aim to create molecules that can selectively target disease-related pathways.

The study of adenine and guanine analogues is a vibrant area of research. nih.govsemanticscholar.org These analogues can act as antimetabolites, interfering with the synthesis or function of nucleic acids, or they can modulate the activity of enzymes and receptors that recognize the natural purines. smolecule.com For instance, some analogues are designed to be incorporated into the DNA of cancer cells or viruses, leading to the termination of replication. nih.gov The development of such analogues has been instrumental in creating effective treatments for various cancers and viral infections. smolecule.com

The exploration of compounds like this compound builds upon this foundational knowledge, seeking to exploit the unique properties conferred by the specific 4-chlorophenyl substitution to develop novel therapeutic agents with improved efficacy and reduced side effects. rsc.org

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H8ClN5 | 245.67 | 16323-53-4 |

| Adenine | C5H5N5 | 135.13 | 73-24-5 |

| Guanine | C5H5N5O | 151.13 | 73-40-5 |

| 6-Chloropurine (B14466) | C5H3ClN4 | 154.56 | 87-42-3 |

General Synthetic Strategies for Purine Core Derivatization

The construction of the purine scaffold can be achieved through various synthetic routes, which can be broadly categorized into linear syntheses from acyclic precursors or convergent approaches involving the annulation of a pyrimidine or imidazole ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Purine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis and modification of purine derivatives. jchps.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic purine ring. The purine ring itself is electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups.

A common strategy involves the use of chloropurines as electrophilic partners. For instance, the chlorine atoms at the C2, C6, and C8 positions of the purine ring can be sequentially or selectively displaced by various nucleophiles, such as amines, alcohols, and thiols. This approach is highly valuable for introducing functional diversity to the purine core. The reaction of 6-chloropurine derivatives with amines to form 6-aminopurines (adenine derivatives) is a classic example of SNAr in purine chemistry.

The general mechanism of an SNAr reaction on a purine ring involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the purine ring. The reactivity of the purine ring towards SNAr can be modulated by the substituents present on the ring.

Cyclization Reactions for Purine Ring Formation

The de novo synthesis of the purine ring system often relies on cyclization reactions of appropriately substituted pyrimidine or imidazole precursors. The Traube purine synthesis, a classical method, involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or a derivative thereof, to form the imidazole portion of the purine ring. researchgate.net

For example, the synthesis of a 9-substituted purine can be achieved by reacting a 4,5-diaminopyrimidine with an orthoester. This reaction proceeds through the formation of an intermediate which then undergoes cyclization to yield the purine. The choice of the cyclizing agent can also introduce a substituent at the C8 position of the purine ring.

Another approach involves the construction of the pyrimidine ring onto a pre-existing imidazole scaffold. Substituted 5-aminoimidazole-4-carbonitriles are versatile intermediates that can be cyclized with various reagents to afford a wide range of purine analogues. researchgate.net

Multicomponent Reactions in Purine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, offer an efficient and atom-economical approach to the synthesis of complex molecules like purines. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of highly substituted purine libraries.

These reactions often proceed through the formation of key intermediates, such as diaminomaleonitrile, which can then undergo further transformations in the presence of other reactants to build the purine scaffold. The convergence and operational simplicity of MCRs make them an attractive strategy for the rapid generation of diverse purine derivatives for biological screening.

Regioselective Synthesis of 9-Substituted Purines

A significant challenge in the synthesis of N-substituted purines is controlling the regioselectivity of the substitution, as the purine ring has multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring.

Control of N9- vs. N7-Alkylation in Purine Synthesis

The alkylation of purines often yields a mixture of N9 and N7 isomers, with the ratio depending on the reaction conditions, the nature of the alkylating agent, and the substituents on the purine ring. Generally, the N9 position is thermodynamically more stable, while the N7 position can be kinetically favored under certain conditions.

Several strategies have been developed to achieve regioselective N9-alkylation:

Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby favoring alkylation at the N9 position.

Mitsunobu Reaction: The Mitsunobu reaction, which involves the use of triphenylphosphine and a dialkyl azodicarboxylate, often provides high regioselectivity for the N9 position.

Metal-Catalyzed Reactions: The use of metal catalysts can influence the regioselectivity of purine alkylation.

Protection-Deprotection Strategies: Protecting one of the nitrogen atoms allows for the selective alkylation of the other, followed by deprotection to yield the desired isomer.

The table below summarizes some conditions that have been shown to favor N9-alkylation.

| Reaction Type | Reagents and Conditions | Selectivity |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD or DIAD | High N9 selectivity |

| Base-Catalyzed Alkylation | Alkyl halide, K2CO3, DMF | Mixture of N9 and N7, ratio varies |

| Steric Hindrance Approach | 6-substituted purine, alkyl halide, base | Increased N9 selectivity |

Strategies for Selective Introduction of 4-Chlorophenyl Moiety at N9

The introduction of an aryl group, such as the 4-chlorophenyl moiety, at the N9 position of the purine ring is a key step in the synthesis of the target compound. This transformation is typically achieved through N-arylation reactions.

One of the most effective methods for the N-arylation of purines is the Ullmann condensation , a copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophile. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of adenine (6-aminopurine) with a 4-chlorophenyl halide, such as 4-chloroiodobenzene or 4-chlorobromobenzene, in the presence of a copper catalyst and a base. While the traditional Ullmann reaction requires harsh conditions, modern modifications with various ligands allow the reaction to proceed under milder conditions. mdpi.com

Another powerful tool for C-N bond formation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. The N9-arylation of adenine with 4-chlorophenylboronic acid or a 4-chlorophenyl halide can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org

A direct synthetic route to a closely related compound, 6-chloro-9-(4-chlorophenyl)-9H-purin-2-amine, has been reported. jchps.com This synthesis involves the reaction of an aryl-substituted pyrimidine with triethyl orthoformate in the presence of concentrated HCl. jchps.com This cyclization step forms the purine ring and simultaneously introduces the 4-chlorophenyl group at the N9 position. The 6-chloro substituent can then be subsequently displaced by an amino group via an SNAr reaction to yield the desired 6-amino functionality.

The table below outlines potential strategies for the N9-arylation of adenine with a 4-chlorophenyl group.

| Reaction | Arylating Agent | Catalyst System | Base | Solvent |

| Ullmann Condensation | 4-chloroiodobenzene | CuI / Ligand | K2CO3 or Cs2CO3 | DMF or Dioxane |

| Buchwald-Hartwig Amination | 4-chlorobromobenzene | Pd(OAc)2 / Phosphine Ligand | NaOtBu or Cs2CO3 | Toluene or Dioxane |

| Copper-Catalyzed Arylation | 4-chlorophenylboronic acid | Cu(OAc)2 | Pyridine (B92270) | CH2Cl2 |

It is important to note that while these methods are generally effective for N-arylation, the regioselectivity (N9 vs. N7) can still be a challenge with adenine itself. researchgate.net However, for many purine derivatives, these copper- and palladium-catalyzed reactions provide excellent yields and high regioselectivity for the N9 position. researchgate.net

An exploration into the synthetic strategies for this compound reveals a landscape of sophisticated chemical transformations. These methodologies are pivotal for generating not only the target compound but also a diverse array of analogues for various scientific investigations. The derivatization of the purine core, a key scaffold in medicinal chemistry, is achieved through precise functional group interconversions and the application of modern synthetic techniques that enhance efficiency and molecular diversity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5444-42-8 |

|---|---|

Molecular Formula |

C11H8ClN5 |

Molecular Weight |

245.67 g/mol |

IUPAC Name |

9-(4-chlorophenyl)purin-6-amine |

InChI |

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,(H2,13,14,15) |

InChI Key |

PSSWYIZTJIVGSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 9 4 Chlorophenyl 9h Purin 6 Amine Derivatives

General Principles of Purine (B94841) Derivative SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for purine derivatives is a systematic process aimed at understanding how the chemical structure of a molecule relates to its biological activity. This process is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The core principle involves making iterative modifications to a parent molecule, such as 9-(4-Chlorophenyl)-9H-purin-6-amine, and assessing the impact of these changes on a specific biological endpoint, such as enzyme inhibition or cytotoxicity.

Key positions on the purine scaffold that are commonly explored for modification include the N9, C6, C2, and C8 positions. semanticscholar.org By introducing a variety of substituents at these sites, researchers can probe the steric, electronic, and hydrophobic requirements of the biological target's binding pocket. For instance, the introduction of different functional groups can alter a molecule's size, shape, charge distribution, and hydrogen bonding capabilities, all of which can significantly affect binding affinity and efficacy. semanticscholar.orgnih.gov

SAR studies often begin with the synthesis of a library of analogs where one part of the molecule is systematically varied. These compounds are then evaluated in biological assays to generate data, typically in the form of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. By comparing the activities of these analogs, chemists can deduce which molecular features are beneficial or detrimental to the desired biological effect. For example, a study on 2,6,9-trisubstituted purines analyzed their cytotoxic effects on various cancer cell lines to establish clear structural requirements for antitumor activity. nih.gov

Influence of the 4-Chlorophenyl Substituent at the N9 Position on Biological Activity

In studies of related purine-based inhibitors, the nature of the N9 substituent has been shown to be a key determinant of potency. While direct SAR data for varying the N9 substituent on the this compound core is specific to the biological target, QSAR models for other purine series consistently highlight the importance of this position for establishing high-affinity interactions. mdpi.com

Impact of Amine Substitutions at the C6 Position on Biological Activity

The C6 position of the purine ring, occupied by an amine group in the parent compound, is a primary vector for establishing critical interactions with biological targets, most notably through hydrogen bonding. The exocyclic amine can act as a hydrogen bond donor, often mimicking the hydrogen bonding pattern of the natural ligand, adenine (B156593), which forms key hydrogen bonds with ATP-binding sites in kinases.

Modifying this amine group or replacing it with other substituents can dramatically alter biological activity. SAR studies on 2,6,9-trisubstituted purines have shown that introducing larger, more complex moieties at the C6 position can lead to significant gains in potency. For example, the incorporation of an arylpiperazinyl system at this position was found to be highly beneficial for cytotoxic activity against cancer cell lines. nih.govresearchgate.net This suggests that the binding site can accommodate bulky substituents at C6 and that these groups may access additional hydrophobic or polar interactions.

The table below, derived from a study on 2,6,9-trisubstituted purines with antitumor activity, illustrates the impact of C6 modifications.

| Compound | C2-Substituent | C6-Substituent | N9-Substituent | Cytotoxicity (IC50 in µM on HL-60 cells) |

| 4a | 4-(Pyrimidin-2-yl)piperazin-1-yl | 4-(Trifluoromethoxy)phenylamino | n-Hexyl | > 50 |

| 7c | Cl | 4-(Pyrimidin-2-yl)piperazin-1-yl | n-Hexyl | 1.83 |

| 7h | Cl | 4-(Pyrimidin-2-yl)piperazin-1-yl | Cyclohexylmethyl | 0.65 |

Data sourced from a study on novel 2,6,9-trisubstituted purine derivatives. The table demonstrates that activity is highly sensitive to the combination of substituents at C2, C6, and N9.

These findings underscore that while the primary amine provides a key hydrogen bond, extending from this position with larger, appropriately chosen chemical fragments can significantly enhance biological activity. researchgate.net

Role of Substituents at the C2 Position in Modulating Biological Activity

The C2 position of the purine scaffold offers another important site for chemical modification to modulate biological activity and selectivity. This position is often solvent-exposed or points towards a region of the binding pocket where steric bulk and chemical functionality can be varied to fine-tune interactions.

In the context of 2,6,9-trisubstituted purines developed as anticancer agents, SAR studies have provided clear guidance on the optimal nature of C2 substituents. Analysis of 3D-QSAR models indicated that the use of bulky systems at the C2 position is generally unfavorable for cytotoxic activity. nih.govresearchgate.net This suggests that the space in the corresponding binding pocket is sterically constrained. Derivatives with smaller, less bulky substituents, such as a chlorine atom, often exhibit improved potency compared to those with larger nitrogenated fragments like a piperazinyl group at the C2 position. nih.gov

For instance, comparing compounds where the C2 position is varied while the C6 and N9 positions are kept similar reveals this trend. A compound from "Series III" in one study, which features a chlorine atom at C2, showed significantly higher potency than analogous compounds from "Series I" which have a larger piperazinyl-based substituent at C2. nih.gov This highlights the critical role of steric hindrance at this position and guides the design of more potent derivatives by favoring smaller substituents.

Effects of Modifications at the C8 Position on Biological Activity

The C8 position of the purine ring is another site that can be functionalized to alter the pharmacological profile of purine derivatives. This position is less commonly modified than the C2, C6, or N9 sites in many inhibitor classes, but substitutions here can still have a profound impact on activity and selectivity.

Modification at C8 can influence the electronic properties of the purine ring system and introduce new interaction points with a biological target. For example, the addition of aryl groups at the C8 position has been explored in various contexts. The C8 position of purine bases like guanine (B1146940) and adenine is susceptible to radical addition, which can lead to the formation of C8-arylpurine adducts. cdc.gov In the design of specific inhibitors, such as cannabinoid receptor 1 (CB1) antagonists, substitution at the C8 position with a 2-chlorophenyl group, in conjunction with a 9-(4-chlorophenyl) group, was a key feature of a potent and selective molecule. This indicates that for certain targets, bulky aryl substituents at C8 are not only tolerated but are essential for achieving high affinity.

The impact of C8 modification is highly target-dependent. While some enzymes may have a pocket that accommodates C8 substituents, others may not. Therefore, exploring modifications at this site is a viable strategy for developing novel derivatives, but its success is contingent on the specific topology of the target's binding site.

Computational Approaches to SAR/QSAR

Computational chemistry provides powerful tools to rationalize and predict the SAR of purine derivatives, accelerating the drug design process. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, seeks to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are especially valuable. nih.gov These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding a set of aligned molecules. The resulting models can generate contour maps that visualize regions where specific physicochemical properties are predicted to increase or decrease biological activity, providing a roadmap for designing more potent molecules. rsc.orgmdpi.com For example, 3D-QSAR models developed for 2,6,9-trisubstituted purines revealed that steric properties had a greater contribution (70%) to cytotoxicity than electronic properties (30%). nih.govresearchgate.net

Molecular Descriptors and Predictive Modeling

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be classified into several categories:

Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular volume, surface area). CoMFA steric fields highlight regions where bulky groups are favored (green contours) or disfavored (yellow contours).

Electronic Descriptors: Characterize the electron distribution (e.g., partial charges, dipole moment, electrostatic fields). CoMSIA electrostatic maps show where positive charge (blue contours) or negative charge (red contours) enhances activity.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule or its parts. CoMSIA hydrophobic fields identify areas where lipophilic groups (yellow contours) or hydrophilic groups (white contours) are preferred.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Once calculated, these descriptors are used as independent variables in a statistical regression analysis to build a predictive model. The biological activity (e.g., pIC50) serves as the dependent variable. The statistical quality and predictive power of the resulting QSAR model are evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good internal predictive ability. nih.gov These validated models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. rsc.org

Pharmacophore Modeling for Purine-Based Ligands

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.comnih.gov This approach is particularly valuable in understanding the interaction of purine-based ligands, such as derivatives of this compound, with their protein targets. nih.gov By abstracting the key molecular recognition features from one or more active compounds, a pharmacophore model serves as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity. dovepress.comnih.gov

Pharmacophore models can be developed using two primary strategies: ligand-based and structure-based. volkamerlab.org Ligand-based models are constructed from a set of known active ligands when the 3D structure of the biological target is unavailable. volkamerlab.org Structure-based models are derived from the known interactions between a ligand and its receptor in a protein-ligand complex. volkamerlab.org For purine-based compounds, which can bind to a wide array of targets like kinases and G-protein-coupled receptors, both approaches have been instrumental in guiding lead optimization. nih.govnih.gov

Studies on various purine derivatives consistently identify a core set of pharmacophoric features crucial for biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY) regions, and ring aromatic (RA) features. nih.gov The purine scaffold itself, with its multiple nitrogen atoms, provides key hydrogen bond acceptor sites, while the amine group at the C6 position commonly acts as a hydrogen bond donor. The aryl group at the N9 position, such as the 4-chlorophenyl ring in the title compound, generally contributes essential hydrophobic and aromatic interactions within the receptor's binding pocket. nih.govresearchgate.net

The development of a pharmacophore model involves aligning active compounds and identifying these common chemical features. dovepress.com For example, a successful pharmacophore hypothesis (HypoGen) for a series of purine-like compounds targeting HDAC2 consisted of one HBA, one HBD, one hydrophobic feature, and one aromatic ring. nih.gov This model was subsequently used as a 3D query for virtual screening to identify new potential inhibitors. nih.gov The predictive power of such models is rigorously validated using test sets of compounds with known activities to ensure their reliability in identifying new active molecules. nih.govnih.gov

The key pharmacophoric features for purine-based ligands are summarized in the table below.

| Pharmacophoric Feature | Description | Role in Ligand-Receptor Interaction |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons capable of forming a hydrogen bond (e.g., N1, N3, N7 of the purine ring). | Forms critical hydrogen bonds with amino acid residues (e.g., backbone amides) in the hinge region of kinases or other binding sites. |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom attached to an electronegative atom (e.g., the exocyclic amine at C6). | Donates a hydrogen bond to engage with key acceptor residues (e.g., backbone carbonyls) in the target protein. |

| Ring Aromatic (RA) | A planar, cyclic, conjugated system (e.g., the purine core and the N9-aryl substituent). | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Hydrophobic (HY) | A non-polar group (e.g., the chlorophenyl substituent, alkyl groups). | Occupies hydrophobic pockets within the binding site, contributing to binding affinity through the hydrophobic effect. |

These features, and the specific spatial distances between them, define the pharmacophore. The success of 3D-QSAR and pharmacophore models for 2,6,9-trisubstituted purine derivatives highlights that steric and electronic properties are critical determinants of cytotoxicity, with steric factors often having a more significant contribution. nih.govresearchgate.net The insights gained from pharmacophore modeling are crucial for designing new derivatives of this compound with enhanced potency and selectivity. mdpi.com

Molecular Mechanism of Action and Ligand Target Interactions in Vitro and Computational Focus

In Vitro Biochemical Characterization of Ligand-Target Binding

Detailed in vitro biochemical characterization of the binding of 9-(4-Chlorophenyl)-9H-purin-6-amine to specific molecular targets is not extensively documented in the available scientific literature.

Binding Assays (e.g., Radioligand Displacement, Fluorescence Polarization)

As of the latest review of published data, specific binding assay results for this compound are not available. Techniques such as radioligand displacement assays, which would quantify the affinity of the compound for a particular receptor by measuring the displacement of a known radiolabeled ligand, have not been reported. Similarly, fluorescence polarization assays, which measure the change in the polarization of fluorescent light upon binding of the ligand to its target, have not been described for this compound.

Enzyme Kinetic Analyses (e.g., Inhibition Constants)

There is a lack of published data detailing the enzyme kinetic analyses for this compound. Consequently, key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against specific enzymes have not been established. These values are critical for quantifying the potency of an inhibitor and for understanding its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Computational Modeling of Ligand-Target Interactions

Computational approaches are invaluable for predicting and analyzing the interaction between a ligand and its target protein. However, specific computational studies focusing on this compound are not presently found in the public domain.

Molecular Docking Simulations for Binding Mode Elucidation

No specific molecular docking studies for this compound have been published. Such simulations would be instrumental in predicting the preferred binding orientation of the compound within the active site of a putative target, identifying key interacting amino acid residues, and estimating the binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There are currently no published molecular dynamics (MD) simulation studies that have investigated the conformational changes and binding stability of this compound with a specific protein target. MD simulations would provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding mode and the flexibility of the interacting components.

Due to the highly specific nature of the requested information on "this compound" and the limited availability of detailed research data in publicly accessible sources, a comprehensive article that strictly adheres to the provided outline cannot be generated at this time. Scientific literature on this specific compound does not currently provide the in-depth experimental and computational data required to populate the sections on quantum mechanical calculations, specific cellular pathway perturbations, and modulation of gene expression profiles.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific details requested for a thorough and accurate article on the molecular and cellular actions of this compound.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The future development of 9-(4-Chlorophenyl)-9h-purin-6-amine will heavily rely on the principles of rational drug design to create next-generation analogues with improved potency and target specificity. This involves systematic modifications of the parent molecule to understand its structure-activity relationship (SAR). nih.gov Key to this endeavor is the synthesis of a diverse library of derivatives, which can be achieved through established and innovative chemical methodologies.

One common approach involves nucleophilic substitution reactions, where different functional groups can be introduced at various positions on the purine (B94841) ring. smolecule.com For instance, the amine group at the 6-position or the chlorine atom on the phenyl ring could be targeted for modification. ontosight.aismolecule.com Another powerful technique is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which allow for the attachment of a wide array of substituents to the purine core. evitachem.com

The design of these new analogues will be guided by computational modeling to predict their binding affinity and selectivity for specific biological targets. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, can provide valuable insights into how steric and electronic properties of the molecule influence its biological activity. nih.gov By combining these computational predictions with empirical data from biological assays, researchers can iteratively refine the molecular structure to optimize its therapeutic profile.

| Synthetic Strategy | Description | Potential Application for this compound |

| Nucleophilic Substitution | Replacement of an atom or group by another. smolecule.com | Modification of the amino group at the C6 position or substitution of the chlorine on the phenyl ring to explore new interactions with target proteins. |

| Suzuki Cross-Coupling | A palladium-catalyzed reaction to form carbon-carbon bonds. evitachem.com | Introduction of diverse aryl or heteroaryl groups at various positions to enhance binding affinity and selectivity. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | Functionalization of the purine core with different amine-containing fragments to modulate solubility and biological activity. |

| Click Chemistry | A class of biocompatible reactions for rapid and reliable synthesis. | Efficiently linking the purine scaffold to other molecular entities, such as targeting moieties or fluorescent probes. |

Exploration of Novel Biological Targets and Therapeutic Applications

While purine derivatives are known for their potential as anticancer and antiviral agents, a key future direction is the exploration of novel biological targets and therapeutic applications for this compound and its analogues. smolecule.com The structural similarity of purines to endogenous signaling molecules, such as adenosine (B11128), suggests that these compounds could modulate a wide range of physiological processes. ontosight.ai

Future research should aim to screen this compound against a broad panel of biological targets, including enzymes, receptors, and ion channels, to identify novel mechanisms of action. amerigoscientific.com Given that many purine derivatives act as inhibitors of protein kinases, a family of enzymes often dysregulated in cancer, this would be a logical starting point. Other potential targets include polymerases involved in viral replication and adenosine receptors, which play crucial roles in inflammation and neurotransmission. smolecule.com

The identification of new biological targets will open up possibilities for novel therapeutic applications. For instance, if an analogue demonstrates potent inhibition of a key inflammatory mediator, it could be developed as a treatment for autoimmune diseases. Similarly, if a derivative shows activity against a specific neurological target, it could be investigated for its potential in treating neurodegenerative disorders. ontosight.ai

Development of Advanced High-Throughput Screening Assays for Purine Derivatives

Future HTS assays for purine derivatives should be designed to be robust, sensitive, and amenable to automation. marinbio.com The use of multi-well plate formats, such as 96-well or 384-well plates, is standard in HTS. amerigoscientific.com Detection methods can range from fluorescence and luminescence to absorbance, depending on the nature of the assay. marinbio.com

A particularly promising approach is the development of high-content screening (HCS) assays, which use automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This can provide a more comprehensive understanding of a compound's effects on cell health, morphology, and signaling pathways. Furthermore, the development of pathway-based HTS assays, which screen for inhibitors of entire biological pathways rather than single targets, could lead to the discovery of compounds with novel mechanisms of action. nih.gov

| Assay Type | Principle | Example Application for Purine Derivatives |

| Biochemical Assays | Measure the effect of a compound on a purified biological target, such as an enzyme or receptor. amerigoscientific.com | Screening for inhibitors of a specific protein kinase. |

| Cell-Based Assays | Assess the effect of a compound on living cells, measuring parameters like cell viability, proliferation, or apoptosis. marinbio.com | Identifying compounds that selectively kill cancer cells. |

| High-Content Screening (HCS) | Uses automated imaging to measure multiple cellular parameters simultaneously. marinbio.com | Assessing the effects of compounds on subcellular structures and signaling pathways. |

| Pathway-Based Assays | Screen for compounds that modulate an entire biological pathway. nih.gov | Identifying inhibitors of the purine salvage pathway in pathogens. nih.gov |

Integration of Omics Technologies for a Systems-Level Understanding of Compound Action

To gain a deeper understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is crucial. researchgate.netnih.gov These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a compound. mdpi.com

Transcriptomics, for example, using techniques like RNA sequencing, can reveal how a compound alters gene expression patterns. Proteomics can identify the proteins that directly interact with the compound or whose expression levels are altered. Metabolomics can provide insights into how the compound affects metabolic pathways. researchgate.netmdpi.com

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the compound's mechanism of action, identify its primary targets and off-target effects, and discover potential biomarkers for predicting treatment response. frontlinegenomics.com This systems-level understanding is invaluable for optimizing lead compounds and for designing more effective and safer drugs. mdpi.com

Refinement of Computational Predictive Models for Purine-Based Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, and its role in the development of purine-based drugs will only continue to grow. malvernpanalytical.com Predictive models, including those based on machine learning and artificial intelligence, can be used to forecast a wide range of properties, from a compound's biological activity to its pharmacokinetic profile. youtube.comnih.gov

For this compound, computational models can be used to refine the design of new analogues by predicting their binding affinity to specific targets through molecular docking simulations. mdpi.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the purine derivatives with their observed biological activity, providing guidance for further optimization. nih.gov

Furthermore, machine learning algorithms can be trained on large datasets of known drugs and drug candidates to predict the "drug-likeness" of new compounds, helping to prioritize those with the highest probability of success. malvernpanalytical.com As more data is generated from experimental studies, these predictive models can be continuously refined and improved, creating a powerful feedback loop between computational and experimental research that will accelerate the discovery of new purine-based therapies. nih.gov

Q & A

Basic Synthesis Optimization

Q: How can researchers optimize the synthetic yield of 9-(4-Chlorophenyl)-9H-purin-6-amine using nucleophilic substitution reactions? A:

-

Key Variables : Reaction temperature, solvent polarity, and base selection significantly influence yield. For example, using DMF as a solvent with potassium carbonate (K₂CO₃) at 80–100°C facilitates efficient substitution .

-

Substituent Effects : Introducing the 4-chlorophenyl group requires precise control of steric and electronic factors. Pre-activation of the purine core (e.g., via halogenation at the 6-position) enhances reactivity toward aryl amines .

-

Table 1 : Comparison of Reaction Conditions

Method Solvent Base Temp (°C) Yield (%) Reference Nucleophilic substitution DMF K₂CO₃ 80 65–75 Suzuki coupling Toluene Pd(PPh₃)₄ 110 82

Advanced Analytical Techniques

Q: What advanced spectroscopic and crystallographic methods validate the structural integrity of this compound? A:

- NMR Analysis : ¹H and ¹³C NMR can resolve tautomeric forms and confirm substitution patterns. For example, the 4-chlorophenyl proton signals appear as doublets in the aromatic region (δ 7.2–7.6 ppm) .

- X-ray Crystallography : Programs like SHELX enable precise determination of bond lengths and angles. The chlorophenyl group’s dihedral angle relative to the purine ring (~30°) impacts molecular packing .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₈ClN₅) and detects impurities (e.g., dechlorinated byproducts) .

Basic Biological Evaluation

Q: How can researchers design assays to evaluate the acetylcholinesterase (AChE) inhibition potential of this compound derivatives? A:

- Ellman’s Assay : Monitor thiocholine production at 412 nm using acetylthiocholine as a substrate. IC₅₀ values <100 µM indicate moderate inhibition .

- Structural Modifications : Introduce alkyl/aryl groups at the purine 2-position to enhance binding to the AChE peripheral anionic site .

Advanced Mechanism Studies

Q: What experimental approaches elucidate the A3 adenosine receptor (A3AR) binding mechanism of this compound analogs? A:

- Radioligand Displacement Assays : Use [¹²⁵I]-AB-MECA to measure binding affinity (Kᵢ). A 4-chlorophenyl substituent improves Kᵢ values (e.g., 0.33 nM for a related agonist) .

- Molecular Dynamics (MD) Simulations : Model interactions between the chlorophenyl group and receptor hydrophobic pockets (e.g., Tyr265 and His272 residues) .

Data Contradiction Resolution

Q: How should researchers resolve contradictions in bioactivity data between this compound and its structural analogs? A:

-

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 2-fluoro vs. 2-chloro) to identify pharmacophores. For example, 2-fluoro analogs show 10-fold higher CB1 receptor antagonism than chloro derivatives .

-

Table 2 : Substituent Effects on CB1 Receptor Activity

Substituent (Position) IC₅₀ (nM) Reference 2-Chloro 50 2-Fluoro 5 8-(2-Chlorophenyl) 0.8

Computational Modeling

Q: Which computational tools predict the pharmacokinetic properties of this compound derivatives? A:

- ADMET Prediction : Software like SwissADME calculates logP (lipophilicity) and solubility. The 4-chlorophenyl group increases logP (~2.5), suggesting improved membrane permeability .

- Docking Studies : AutoDock Vina models ligand-receptor interactions. The purine N1 atom forms hydrogen bonds with A3AR residues (e.g., Asn250) .

Stability and Degradation Analysis

Q: How do environmental factors (pH, temperature) affect the stability of this compound? A:

- pH-Dependent Degradation : Under acidic conditions (pH <3), the purine ring hydrolyzes to 4-chloroaniline. Neutral/basic conditions (pH 7–9) enhance stability .

- Thermal Analysis : DSC/TGA reveals decomposition onset at 220°C, making the compound suitable for room-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.